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molecular formula C9H17NO3 B8705245 Methyl 4-(butylamino)-4-oxobutanoate CAS No. 101871-32-3

Methyl 4-(butylamino)-4-oxobutanoate

Cat. No. B8705245
M. Wt: 187.24 g/mol
InChI Key: RMDGZWYDWSLLQY-UHFFFAOYSA-N
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Patent
US04647573

Procedure details

A solution of 4-butylamino-4-oxobutanoic acid (20 mmol) and concentrated sulfuric acid (1 ml) in MeOH (40 ml) is heated at reflux for 8 hours. The reaction is cooled to room temperature and saturated NaHCO3 is carefully added until CO2 gas no longer evolves. Most of the MeOH is removed in vacuo and the residue is partitioned between Et2O (100 ml) and H2O (40 ml). The water layer is re-extracted with Et2O (50 ml). The combined Et2O layers are washed with H2O (20 ml×2) and dried. Filtration and evaporation of solvent gives the title compound.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH3:4].S(=O)(=O)(O)O.[C:18]([O-])(O)=O.[Na+].C(=O)=O>CO>[CH2:1]([NH:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([O:11][CH3:18])=[O:10])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C(CCC)NC(CCC(=O)O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Most of the MeOH is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between Et2O (100 ml) and H2O (40 ml)
EXTRACTION
Type
EXTRACTION
Details
The water layer is re-extracted with Et2O (50 ml)
WASH
Type
WASH
Details
The combined Et2O layers are washed with H2O (20 ml×2)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(CCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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